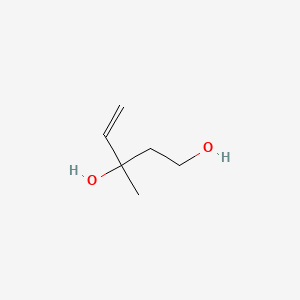

3-Methylpent-4-ene-1,3-diol

描述

Structure

3D Structure

属性

CAS 编号 |

20941-07-5 |

|---|---|

分子式 |

C6H12O2 |

分子量 |

116.16 g/mol |

IUPAC 名称 |

3-methylpent-4-ene-1,3-diol |

InChI |

InChI=1S/C6H12O2/c1-3-6(2,8)4-5-7/h3,7-8H,1,4-5H2,2H3 |

InChI 键 |

MFDAOGRWLFAQNK-UHFFFAOYSA-N |

规范 SMILES |

CC(CCO)(C=C)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Methylpent 4 Ene 1,3 Diol

De Novo Synthesis Strategies for 3-Methylpent-4-ene-1,3-diol

De novo synthesis, the construction of complex molecules from simpler precursors, provides fundamental pathways to this compound. These strategies focus on building the carbon skeleton and introducing the necessary functional groups.

Total Synthesis Approaches and Key Precursor Derivations

The total synthesis of this compound can be approached from various starting materials. One common strategy involves the use of readily available carbonyl compounds. For instance, a Grignard reaction is a primary method for creating the tertiary alcohol moiety. This approach typically involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a β-hydroxy ketone precursor like 4-hydroxy-4-methyl-2-pentanone.

Another key precursor could be derived from compounds like 3-methyl-1-pentene (B165626) through selective oxidation processes. The synthesis often relies on building the carbon backbone first, followed by the precise introduction of hydroxyl groups.

| Precursor Class | Specific Example(s) | Reaction Type | Product |

| β-Hydroxy Ketones | 4-Hydroxy-4-methyl-2-pentanone | Grignard Addition | This compound |

| Alkenes | 3-Methyl-1-pentene | Oxidation/Hydroxylation | 3-Methylpentane-1,3-diol derivatives |

| Alkynes | 3-Methylpent-4-yne-1,3-diol | Partial Hydrogenation | This compound |

Catalytic Reduction and Hydrogenation Pathways for Diol Formation

Catalytic reduction and hydrogenation are crucial for converting precursors with higher degrees of unsaturation into the target diol. libretexts.org For example, if the synthesis starts from 3-methylpent-4-yne-1,3-diol, a partial hydrogenation is required to form the alkene moiety without reducing it further to an alkane. uni.lu This is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), which selectively reduces the alkyne to a cis-alkene.

Conversely, catalytic hydrogenation can be used to reduce other functional groups in a precursor molecule. For instance, the reduction of a ketone within a precursor ester can yield a diol. msu.edulibretexts.org The choice of catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, is critical to achieving the desired selectivity and avoiding over-reduction of the vinyl group. libretexts.orgvulcanchem.com

| Precursor | Catalyst | Reaction Type | Key Outcome |

| 3-Methylpent-4-yne-1,3-diol | Lindlar's Catalyst | Partial Hydrogenation | Selective formation of C=C double bond from C≡C triple bond. |

| β-Ketoester Precursor | Lithium Aluminum Hydride (LiAlH₄) | Complete Reduction | Reduction of both ketone and ester to hydroxyl groups, forming a 1,3-diol. msu.edulibretexts.org |

| Unsaturated Dione | Raney Nickel or Palladium Complexes | Hydrogenation | Reduction of carbonyl groups to hydroxyls. |

Condensation Reactions and Alkylation Methodologies in Unsaturated Diol Preparation

Condensation reactions, particularly the aldol (B89426) condensation, are powerful tools for forming the carbon-carbon bonds necessary to construct the backbone of this compound. yale.edu A potential pathway involves a mixed aldol condensation between acetone (B3395972) and propanal, followed by dehydration and subsequent selective reduction. google.com

Alkylation of enolates derived from β-dicarbonyl compounds, such as ethyl acetoacetate, provides another versatile route. msu.eduyale.edu The process would involve the alkylation of the enolate with an allyl halide, followed by reduction of the keto group to a hydroxyl group. The ester can then be reduced to the primary alcohol, yielding the 1,3-diol structure. The use of specific bases, like cesium carbonate, can influence the regioselectivity of alkylation (O-alkylation vs. C-alkylation). researchgate.net

| Reaction Type | Reactants | Intermediate Product | Subsequent Steps |

| Aldol Condensation | Acetone, Propanal | β-Hydroxy Ketone | Dehydration, selective reduction. yale.edugoogle.com |

| Enolate Alkylation | Ethyl acetoacetate, Allyl bromide | Allylated β-Ketoester | Ketone reduction, ester reduction. msu.edu |

Hydroboration-Oxidation Procedures for Regioselective Diol Synthesis

Hydroboration-oxidation is a two-step reaction that can convert an alkene into an alcohol with anti-Markovnikov regioselectivity. iitk.ac.in This method is particularly useful for the regioselective synthesis of diols. mdpi.com To synthesize a 1,3-diol like the target compound, one could start with a suitable allylic alcohol. The hydroboration of the double bond in an allylic alcohol precursor, using a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would place a hydroxyl group at the terminal carbon. rsc.org

The regioselectivity is generally high, attaching the boron to the less substituted carbon of the double bond. rsc.orgbeilstein-journals.org The use of bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this selectivity. rsc.org

Stereoselective Synthesis of this compound

Because this compound contains a chiral center at the C3 position, controlling the stereochemistry during its synthesis is a significant objective, particularly for applications in pharmaceuticals or natural product synthesis. wikipedia.org

Chiral Auxiliary-Mediated Asymmetric Transformations in Diol Construction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor acid to form an N-acyl oxazolidinone. wikipedia.orgtcichemicals.com The subsequent reaction, for example, a conjugate reduction of an α,β-unsaturated system followed by an asymmetric protonation, can establish the stereocenter. nih.gov Alternatively, an asymmetric aldol reaction controlled by the chiral auxiliary can create two new stereocenters simultaneously with high diastereoselectivity. wikipedia.org The auxiliary biases the approach of the reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. numberanalytics.com

| Chiral Auxiliary Type | Precursor Type | Key Reaction | Stereochemical Outcome |

| Evans Oxazolidinones | N-Acyloxazolidinone | Asymmetric Aldol Reaction | Diastereoselective formation of two contiguous stereocenters. wikipedia.org |

| Camphorsultam | N-Enoylsultam | Asymmetric Conjugate Addition | Creation of a new stereocenter at the β-position. |

| Pseudoephedrine | Amide | Asymmetric Alkylation | Stereocontrolled formation of a new C-C bond alpha to the carbonyl. wikipedia.org |

Diastereoselective Approaches in 1,3-Diol Synthesis

The controlled synthesis of diastereomers of 1,3-diols is crucial for accessing specific molecular architectures. Several strategies have been developed to achieve high diastereoselectivity in the formation of the 1,3-diol motif.

One effective method involves the regioselective ring-opening of protected 2,3-epoxy alcohols. mdpi.com For instance, the reaction of TIPS-monoprotected cis- and trans-2,3-epoxy alcohols with alkenyl Grignard reagents can provide access to anti- and syn-1,3-diols, respectively. mdpi.com Specifically, the use of vinyl Grignard reagents leads to terminal homoallylic 1,3-diols with excellent regioselectivity. mdpi.com Another approach utilizes the diastereoselective addition of allylsilanes to ketones to produce tertiary homoallylic alcohols. acs.org

Furthermore, base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles has been shown to produce protected syn 1,3-diols with high diastereoselectivity. acs.org The stereochemical outcome of these reactions is often dependent on the geometry of the starting materials and the reaction conditions employed. For example, the reaction of arylalkynyl Grignard reagents can be used to construct different stereoisomers of 1,3-diols. researchgate.net

A study on the synthesis of highly substituted tetrahydrofurans demonstrated a palladium-catalyzed tandem oxidative cyclization-redox relay reaction that proceeded with high diastereoselectivity, controlled by intramolecular hydrogen bonding. acs.org While not directly synthesizing this compound, the principles of achieving high diastereocontrol in related systems are highly relevant.

| Method | Key Reagents/Substrates | Typical Diastereoselectivity | Key Features |

|---|---|---|---|

| Regioselective Epoxide Opening | TIPS-protected 2,3-epoxy alcohols, Alkenyl Grignard reagents | Excellent (e.g., 95:5) mdpi.com | Access to both syn- and anti-diols depending on epoxide stereochemistry. mdpi.com |

| Allylsilane Addition | Allylsilanes, Ketones | High | Forms tertiary homoallylic alcohols. acs.org |

| Intramolecular Conjugate Addition | Hemiacetal-derived alkoxides | High for syn-diols acs.org | Base-catalyzed cyclization. acs.org |

| Grignard Reagent Addition | Arylalkynyl Grignard reagents | Variable, allows access to different stereoisomers researchgate.net | Versatile for constructing stereoisomers. researchgate.net |

Enantioselective Catalytic Methods for Diol Formation

The development of enantioselective catalytic methods provides an efficient route to chiral, non-racemic 1,3-diols. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach is the catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. nih.gov For example, Hf(IV)-bishydroxamic acid (BHA) complexes have been shown to catalyze the epoxidation of such substrates with high enantioselectivities, up to 99% ee. nih.gov The resulting enantioenriched epoxides are versatile intermediates that can be converted to the corresponding diols.

Another strategy involves the enantioselective synthesis of tertiary homoallylic alcohols through the diastereoselective addition of various organometallic reagents to α-substituted β,γ-unsaturated ketones. nih.govorganic-chemistry.org This method can produce homoallylic tertiary alcohols in high yields and diastereomeric ratios. organic-chemistry.org Furthermore, one-pot procedures for the synthesis of optically active homoallylic alcohols from allyl halides have been developed using chiral N,N'-dioxide catalysts. scispace.com

The desymmetrization of meso-cycloalkenediol derivatives using chiral palladium catalysts is another powerful technique. acs.org This approach allows for the regioselective displacement of one leaving group by a nucleophile, leading to important chiral synthons. acs.org

| Method | Catalyst/Reagent | Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Epoxidation | Hf(IV)-BHA complexes nih.gov | Tertiary allylic/homoallylic alcohols nih.gov | Up to 99% nih.gov |

| Diastereoselective Addition | Chiral ligands with metal reagents organic-chemistry.org | α-Substituted β,γ-unsaturated ketones organic-chemistry.org | High (product d.r. up to >98:2) organic-chemistry.org |

| One-Pot Allylation | Chiral biquinoline N,N'-dioxide scispace.com | Allyl halides and aldehydes scispace.com | Good to high scispace.com |

| Desymmetrization | Chiral Pd catalysts acs.org | meso-Cycloalkenediol derivatives acs.org | Up to 96% acs.org |

Chiral Pool Derivations of Related Diols

The chiral pool approach utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex target molecules. nih.gov Terpenes and amino acids are prominent members of the chiral pool and can be transformed into valuable building blocks. nih.gov

While direct synthesis of this compound from a common chiral pool starting material is not extensively documented, the principles of this strategy are applicable to the synthesis of related chiral diols. For instance, chemoenzymatic approaches can be used to selectively functionalize terpene scaffolds, introducing hydroxyl groups that serve as handles for further transformations. nih.gov This "reinvigoration" of the chiral pool provides access to synthetic intermediates that are otherwise difficult to prepare. nih.gov

The synthesis of polyketide natural products, which often contain 1,3-diol motifs, frequently employs chiral pool starting materials. rsc.orgdigitellinc.com These syntheses demonstrate how complex stereochemical arrays can be constructed from simple, enantiopure precursors.

Novel Synthetic Routes and Reaction Optimization

The continuous development of new synthetic methods and the optimization of existing ones are crucial for improving the efficiency and applicability of 1,3-diol synthesis.

Applications of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds in organic synthesis. fluorochem.co.uk Grignard reagents and organolithium compounds are powerful nucleophiles that react with a wide range of carbonyl compounds to form alcohols. pharmacy180.comoxfordsciencetrove.com

In the context of this compound synthesis, the addition of a vinyl Grignard reagent to a suitable ketone precursor is a key step. mdpi.com For example, the reaction of vinylmagnesium bromide with a protected hydroxyketone can directly lead to the desired unsaturated diol structure. The reactivity of organometallic reagents can be modulated to achieve specific transformations. libretexts.org For instance, organocadmium and Gilman reagents are less nucleophilic than their Grignard and organolithium counterparts and can be used for the selective synthesis of ketones from acyl chlorides. libretexts.org

The choice of the organometallic reagent and reaction conditions is critical for controlling the stereoselectivity of the addition. The use of certain additives, such as cerium chloride, can enhance the diastereoselectivity of Grignard additions to carbonyls bearing a chiral center. nih.gov

Cascade and Domino Reaction Sequences in Diol Preparation

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. acs.org These reactions can significantly reduce the number of steps, purification procedures, and waste generated compared to traditional stepwise syntheses.

A domino intramolecular Wacker-type cyclization-Heck reaction-cyclization of 4-methylpent-4-en-1,3-diol with methyl acrylate (B77674) has been reported, showcasing the potential of this compound in complex reaction sequences. nih.gov Another example is the development of a three-step, one-pot carboalumination-Claisen rearrangement-addition reaction that provides complex allylic alcohols from simple starting materials.

Organocatalytic domino reactions have also emerged as a powerful tool. nih.govnih.gov For example, domino Michael/aldol reactions can be used to construct polyfunctionalized cyclic systems with high enantioselectivity. nih.gov While not directly applied to the linear this compound, the underlying principles of these cascade reactions could be adapted for its synthesis or the synthesis of its derivatives.

Industrial Synthesis Considerations and Scalability for Unsaturated Diols

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of factors such as cost, safety, and scalability. For unsaturated diols, this involves optimizing reaction conditions to maximize yield and minimize byproducts.

Key considerations for the industrial synthesis of compounds like this compound include the use of readily available and inexpensive starting materials and reagents. pnas.org The development of scalable, enantioselective routes is particularly important for the production of chiral molecules. pnas.org This may involve the use of robust catalysts that maintain high activity and selectivity under process conditions.

Furthermore, the scalability of certain reaction classes can be a challenge. For instance, reactions involving azide (B81097) chemistry may present safety and scalability issues. google.com Therefore, the development of alternative, safer routes is often a priority in industrial settings. The use of continuous flow chemistry can also offer advantages in terms of safety, efficiency, and scalability for certain reactions. researcher.life

Mechanistic Investigations of Chemical Transformations Involving 3 Methylpent 4 Ene 1,3 Diol

Mechanistic Aspects of Hydroxyl Group Reactivity

The presence of both a primary and a tertiary allylic hydroxyl group in 3-Methylpent-4-ene-1,3-diol dictates its reactivity. These groups can undergo a variety of mechanistically distinct reactions, including oxidation and substitution, which allow for extensive functional group interconversions.

Substitution Reactions and Subsequent Functional Group Interconversions

The hydroxyl groups of this compound are amenable to substitution reactions, serving as precursors for a variety of other functional groups. These transformations typically involve the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack.

The tertiary allylic alcohol is particularly susceptible to SN1-type reactions due to the formation of a resonance-stabilized tertiary allylic carbocation upon protonation and loss of water. The primary alcohol is more likely to react via an SN2 mechanism. Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl groups into chlorides.

Protecting the diol functionality is a common strategy in multi-step synthesis. For example, 1,3-diols can be protected as cyclic acetals or ketals by reacting them with an aldehyde or ketone under acidic conditions. This protection prevents the hydroxyl groups from reacting in subsequent steps and can be reversed under acidic aqueous conditions. clockss.org

Table 2: Substitution and Functional Group Interconversion Reactions

| Reagent/Reaction | Functional Group Transformation | Mechanistic Pathway |

|---|---|---|

| Thionyl Chloride (SOCl₂) | R-OH → R-Cl | SN1 (for tertiary alcohol), SN2 (for primary alcohol) |

| Acetal/Ketal Formation (e.g., Acetone (B3395972), H⁺) | 1,3-Diol → Cyclic Ketal | Nucleophilic addition of alcohols to a carbonyl, followed by dehydration. stackexchange.com |

| Esterification (Carboxylic Acid, H⁺) | R-OH → R-O-C(=O)R' | Fischer esterification; nucleophilic acyl substitution. smolecule.com |

Reactivity and Mechanistic Studies of the Olefinic Moiety

The vinyl group in this compound is a site of rich chemical reactivity, participating in addition reactions, metathesis, and dihydroxylation, each with distinct mechanistic features and stereochemical consequences.

Addition Reactions Across the Double Bond

The carbon-carbon double bond readily undergoes electrophilic addition reactions. uobasrah.edu.iq The mechanism typically involves the initial attack of the π-electrons on an electrophile, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation.

In the case of this compound, the addition of an electrophile like HBr would proceed via the formation of a secondary carbocation adjacent to the carbon bearing the methyl and hydroxyl groups. The subsequent attack by the bromide nucleophile results in the final product. Halogenation with reagents like Br₂ proceeds via a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion. uobasrah.edu.iq The double bond can also be reduced to an alkane through catalytic hydrogenation.

Olefin Metathesis and Alkenyl Transformations

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes like those containing ruthenium (Grubbs' catalysts) or molybdenum. researchgate.net While direct application to this compound is not widely reported, its structure suggests potential for such transformations. For instance, if the hydroxyl groups were functionalized with other olefin-containing chains, the molecule could undergo ring-closing metathesis (RCM) to form cyclic structures. ru.nl

Furthermore, the concept of carbonyl-olefin metathesis, which can proceed through 1,3-diol intermediates, presents an interesting possibility. researchgate.net This type of reaction involves the formal exchange of a carbonyl group with an olefin. Research has also focused on relay strategies to enable cross-metathesis with trisubstituted olefins in structurally related monoterpenoid systems. acs.orgacs.org

Dihydroxylation Mechanisms and Stereochemical Outcomes

The olefinic moiety can be dihydroxylated to form a pentane-1,2,3,4-tetrol (B1208840) derivative. This reaction is typically carried out using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). The mechanism involves a concerted [3+2] cycloaddition of the oxidizing agent to the double bond, forming a cyclic intermediate (an osmate or manganate (B1198562) ester). masterorganicchemistry.com This is followed by hydrolysis of the ester to yield a vicinal diol. A key feature of this mechanism is that both hydroxyl groups are delivered to the same face of the double bond, resulting in syn-addition. masterorganicchemistry.com

The Sharpless Asymmetric Dihydroxylation is a highly influential development in this area, allowing for the enantioselective synthesis of diols. nih.govacs.org This method uses a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the cycloaddition to one of the two faces of the alkene, thereby producing one enantiomer of the diol in excess. The stereochemical outcome is highly predictable based on the choice of ligand and the substitution pattern of the alkene, often following the Sharpless mnemonic model. acs.orgnih.govacs.org

Table 3: Dihydroxylation of the Olefinic Moiety

| Reagent System | Stereochemistry | Mechanistic Intermediate |

|---|---|---|

| OsO₄, then NaHSO₃/H₂O | syn-Addition | Cyclic Osmate Ester |

| KMnO₄, cold, dilute, basic | syn-Addition | Cyclic Manganate Ester |

| OsO₄ (cat.), NMO | syn-Addition | Cyclic Osmate Ester |

| Sharpless AD-mix-α (contains (DHQ)₂PHAL) | Asymmetric syn-Addition | Chiral Ligand-Osmium Complex |

| Sharpless AD-mix-β (contains (DHQD)₂PHAL) | Asymmetric syn-Addition (opposite face to α) | Chiral Ligand-Osmium Complex |

Rearrangement Reactions and Isomerization Pathways of this compound Precursors and Analogs

The structural motif of this compound, featuring a tertiary alcohol adjacent to a vinyl group, makes its precursors and analogs susceptible to a variety of rearrangement and isomerization reactions. These transformations are often key steps in synthetic pathways and are influenced by factors such as substrate structure, reaction conditions, and the presence of catalysts.

Sigmatropic Rearrangements: Pericyclic reactions, particularly wikipedia.orgwikipedia.org-sigmatropic rearrangements like the Claisen rearrangement, are prominent in the chemistry of precursors to allylic alcohols. The Claisen rearrangement of allyl vinyl ethers provides a powerful method for C-C bond formation, leading to γ,δ-unsaturated carbonyl compounds. nih.gov For instance, heating allyl vinyl ethers can induce a concerted transposition to furnish α-allyl carbonyl compounds. nih.gov The diastereoselectivity of such rearrangements can be controlled, especially in cyclic systems where the substrate adopts a conformation that directs the facial delivery of the allyl group. nih.gov

A related transformation is the propargyl Claisen rearrangement, which utilizes propargyl alcohols (acetylenic carbinols) to generate allenic aldehydes or ketones. csic.es The reaction of propargyl alcohols with isopropenyl ethers, catalyzed by acid, can yield β-ketoallenes. csic.es Similarly, reacting propargyl alcohols with orthoesters in the presence of propionic acid leads to allenic esters in high yields. csic.es

Acid-Catalyzed Rearrangements: Precursors such as α-acetylenic alcohols readily undergo acid-catalyzed rearrangements. The Meyer-Schuster rearrangement converts secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgmaxbrainchemistry.com The mechanism involves protonation of the hydroxyl group, a rate-determining 1,3-shift of the protonated hydroxy group, and subsequent tautomerization. wikipedia.org For tertiary alcohols with a terminal alkyne, the Rupe rearrangement often competes, yielding α,β-unsaturated methyl ketones instead of the expected aldehydes. wikipedia.orgresearchgate.net

Pinacol (B44631) and semipinacol rearrangements are also relevant for diol precursors. The classic pinacol rearrangement involves the acid-catalyzed conversion of 1,2-diols to ketones or aldehydes via a 1,2-migration of a substituent to an adjacent carbocation. rsc.org A semipinacol rearrangement can occur in tertiary-secondary 1,2-diols, sometimes showing atypical migration patterns. rsc.org The dehydration of vicinal diols, such as 3-methyl-2,4-pentanediol, using acid catalysts can also be considered a pathway, although it primarily leads to unsaturated alcohols through elimination.

Other Rearrangement Pathways: Vinyl allene (B1206475) oxides, which can be considered analogs, undergo complex rearrangements that are pH-dependent. These can proceed through SN1, SN2, or SN1'-type processes to form ketols and cyclopropylcarbinols. rsc.org Computational studies show that the reaction cascade can involve the ring-opening of the oxirane to form oxidopentadienyl biradicals, followed by isomerization and electrocyclic ring closure. rsc.org Another example involves the rearrangement of 3-methyl-1-penten-4-yn-3-yl benzenesulfenate, formed from 3-methyl-1-penten-4-yn-3-ol, which proceeds via a wikipedia.orgresearchgate.net-sigmatropic rearrangement to an allenyl sulfoxide. researchgate.net

Isomerization Pathways: Isomerization, such as the migration of double bonds, is a common pathway for unsaturated alcohol precursors. Thermal isomerization of compounds like 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to 1,1,1-trihalogeno-4-methyl-3-penten-2-ol can occur at elevated temperatures (140–200°C) with high conversion and selectivity. The isomerization of humulones to isohumulones during beer brewing involves the formation of a 4-methylpent-3-enoyl radical, highlighting a radical-based isomerization pathway relevant to analogs. researchgate.net

Role of Catalysis in Mechanistic Pathways of this compound Reactions

Catalysis plays a pivotal role in directing the reaction pathways, enhancing selectivity, and improving the efficiency of transformations involving this compound and its related compounds. Catalysts can be broadly categorized into acids, transition metals, and enzymes.

Brønsted and Lewis Acid Catalysis: Acid catalysts are fundamental to many rearrangement reactions of precursor alcohols. Strong Brønsted acids are traditionally used to induce Meyer-Schuster and Rupe rearrangements. wikipedia.org However, these conditions can be harsh. Chiral Brønsted acids, such as H8-BINOL derivatives, have been employed to achieve highly enantioselective pinacol rearrangements, demonstrating the potential for asymmetric catalysis in generating complex chiral structures. rsc.org Lewis acids like In(OTf)₃ have proven effective in catalyzing the rearrangement of aryl-substituted cyclopropyl (B3062369) carbinols to 1,3-butadienes. researchgate.net Indium trichloride (B1173362) (InCl₃) under microwave irradiation has also been used for Meyer-Schuster rearrangements, offering excellent yields and stereoselectivity under milder conditions. wikipedia.org

Transition Metal Catalysis: A wide array of transition metals catalyze key transformations.

Rhodium (Rh): Rh(I) complexes catalyze the transformation of propargyl vinyl ethers into (E,Z)-dienals. acs.org Mechanistic studies combining experiments and computation suggest a "cyclization-mediated" pathway initiated by Rh(I) coordination to the alkyne. The stereoelectronic effect of ligands on the rhodium center is crucial; for example, a CO ligand oriented trans to the alkyne provides significant transition state stabilization. acs.org

Iridium (Ir): Iridium-catalyzed isomerization Claisen rearrangement (ICR) has been developed as a powerful methodology. This reaction provides access to diastereomerically enriched α,β-disubstituted, γ,δ-unsaturated aldehydes. Catalytic systems involving Cp*Ir complexes have also been used for the hydrogen transfer initiated dehydration (HTID) of diols like 1,3-propanediol, which can lead to self-aldol condensation products. mdpi.com

Palladium (Pd): Palladium catalysts are extensively used in enantioselective allylic substitution reactions. acs.org For meso-cycloalkenediol derivatives, which are analogs of the unsaturated diol system in this compound, chiral Pd catalysts can achieve desymmetrization by regioselectively displacing a leaving group. acs.org This approach allows for the formation of important chiral building blocks. acs.org

Copper (Cu): Copper catalysts have been screened for reactions involving precursors to this compound. For instance, the enantiomeric excess of anti-4-methylpent-4-ene-1,3-diol has been studied in the context of copper-catalyzed reactions. rsc.org

Molybdenum (Mo) and Rhenium (Re): Mo(VI) catalysts, such as MoO₂(acac)₂, and perrhenate (B82622) catalysts are used in the rearrangement of acetylenic analogs like 3-methyl-1,4-pentadiyne-3-ol to E/Z-3-methyl-2-penten-4-ynal. mdpi.com The choice of solvent and co-catalyst (e.g., DMSO) significantly impacts the yield and stability of the products. mdpi.com

The table below summarizes selected catalytic systems and their applications in reactions involving precursors and analogs of this compound.

| Catalyst System | Substrate Type | Transformation | Key Mechanistic Feature/Finding | Reference(s) |

| Strong Acid (e.g., H₂SO₄) | Tertiary Propargyl Alcohols | Rupe Rearrangement | Competes with Meyer-Schuster rearrangement, forming α,β-unsaturated ketones. | wikipedia.org |

| InCl₃ / Microwaves | Secondary/Tertiary Propargyl Alcohols | Meyer-Schuster Rearrangement | Milder conditions, short reaction times, good stereoselectivity. | wikipedia.org |

| Chiral Brønsted Acid (e.g., (R)-CBA) | 1,2-Diols | Enantioselective Pinacol Rearrangement | Ion-pairing interactions and non-classical H-bonds provide stereo-control. | rsc.org |

| [Rh(CO)₂Cl]₂ | Propargyl Vinyl Ethers | Rearrangement to (E,Z)-Dienals | "Cyclization-mediated" mechanism via a monomeric Rh(I) species; trans-effect of CO ligand is key. | acs.org |

| Iridium Complex | Allyl Silyl Ethers | Isomerization Claisen Rearrangement (ICR) | Generates diastereomerically enriched γ,δ-unsaturated aldehydes. | |

| Pd / Chiral Ligand | meso-Cycloalkenediol Derivatives | Asymmetric Allylic Substitution (Desymmetrization) | Regioselective displacement of a leaving group to form chiral synthons. | acs.org |

| MoO₂(acac)₂ / DMSO | 3-Methyl-1,4-pentadiyne-3-ol | Rearrangement to α,β-Unsaturated ynal | Catalyst amount and solvent choice are critical for yield; product stability is an issue. | mdpi.com |

| In(OTf)₃ | Aryl-substituted Cyclopropyl Carbinols | Rearrangement to 1,3-Butadienes | Catalyzes facile and stereoselective ring-opening. | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Methylpent 4 Ene 1,3 Diol

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For 3-methylpent-4-ene-1,3-diol, MS provides the molecular weight and information about the molecule's structure through its fragmentation pattern. nih.govcopernicus.org The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule (C₆H₁₂O₂), which has a molecular weight of approximately 116.16 g/mol . nih.govepa.gov The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can reveal characteristic losses of functional groups, such as water (H₂O) from the two hydroxyl groups, or cleavage of the carbon-carbon bonds, providing further evidence for the proposed structure. copernicus.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the two alcohol groups. The presence of the carbon-carbon double bond (C=C) would be indicated by a stretching vibration around 1640-1680 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹, while the C-H stretches for the sp² hybridized vinyl group would be seen just above 3000 cm⁻¹. docbrown.info

X-ray Crystallography for Definitive Three-Dimensional Structure and Relative Configuration

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule in the solid state. iucr.org By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. iucr.org For this compound, an X-ray crystal structure would unambiguously establish the bond lengths, bond angles, and the relative configuration of the stereocenter at C3. iucr.orgiucr.org This technique provides the most accurate and detailed picture of the molecule's geometry. iucr.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Stereochemical Assignment

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. researchgate.net By comparing the experimentally measured ECD spectrum of this compound with the theoretically calculated spectra for both possible enantiomers (R and S), the absolute configuration of the molecule can be determined. mdpi.com This method is particularly valuable when X-ray crystallography is not feasible or when the absolute configuration needs to be confirmed in solution. mdpi.com

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are indispensable tools in the analysis of this compound, providing robust means for both assessing the purity of a sample and for separating its stereoisomers. The presence of a chiral center at the C3 position and a double bond means that the compound can exist as enantiomers ((R)- and (S)-isomers). The selection of a specific chromatographic technique is dictated by the analytical goal, whether it is routine purity determination or the more complex challenge of resolving these stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, and it is well-suited for the purity assessment and chiral separation of diols like this compound. researchgate.net

Purity Assessment: For routine purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase, typically a C18-silica column, is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Compounds are separated based on their hydrophobicity; impurities with different polarities than this compound will elute at different retention times, allowing for their quantification. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The use of a diode array detector (DAD) can provide additional information by acquiring UV spectra for each peak, aiding in peak identification and homogeneity assessment. nih.gov

Stereoisomer Separation: Separating the enantiomers of this compound requires the use of chiral chromatography. This is most often achieved by using a chiral stationary phase (CSP). researchgate.net CSPs are designed with a chiral selector immobilized on the solid support (e.g., silica), which interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those commercialized under the brand names Chiralcel or Chiralpak (e.g., Chiralcel OD, Chiralcel AS-H), are widely used for this purpose. cdnsciencepub.comnih.gov The differential interaction between the enantiomers and the chiral selector leads to different retention times, enabling their separation and quantification. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution. nih.govrsc.org

| Parameter | Purity Assessment (RP-HPLC) | Stereoisomer Separation (Chiral HPLC) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) nih.govnih.gov | Chiral Stationary Phase (e.g., Daicel Chiralcel AS-H or OJ column) nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) nih.gov | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 99.8:0.2 v/v) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov | 0.3 - 1.0 mL/min nih.gov |

| Detector | Diode Array Detector (DAD) or UV Detector (e.g., λ = 210 nm) nih.gov | UV Detector (e.g., λ = 210 or 235 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 35 °C) nih.gov | Ambient or controlled |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination technique that leverages the high separation efficiency of GC with the sensitive and specific detection capabilities of MS. It is highly suitable for the analysis of volatile compounds such as this compound. mdpi.com

Purity Assessment and Structural Confirmation: In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. umich.edu For a compound like this compound, a mid-polarity column, such as one coated with a 5% phenyl-polysiloxane stationary phase (e.g., Rxi-5Sil MS), is often effective. umich.edu The purity of the sample is determined from the resulting chromatogram by comparing the relative area of the main peak to any impurity peaks.

Following separation by GC, the eluted components enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. This allows for the unambiguous confirmation of the compound's identity by matching its spectrum to a library database or by interpreting its fragmentation pattern. The molecular ion peak confirms the molecular weight of the compound. mdpi.com

Stereoisomer Separation: Similar to HPLC, specialized chiral columns are required to separate enantiomers by GC. Chiral GC columns often contain a cyclodextrin (B1172386) derivative as the chiral selector. These columns, such as the Agilent J&W CycloSil-B, can resolve enantiomers of volatile chiral compounds. nih.gov The separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) in a sample. nih.gov

| Parameter | Purity Assessment | Stereoisomer Separation |

|---|---|---|

| Column | e.g., Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film) umich.edu | e.g., Agilent J&W CycloSil-B (30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.2 mL/min) mdpi.comumich.edu | Helium, constant flow (e.g., 1.0 mL/min) nih.gov |

| Injector Temperature | 250 - 320 °C nih.govumich.edu | 250 °C nih.gov |

| Oven Program | e.g., Hold at 60°C for 1 min, then ramp at 20°C/min to 300°C umich.edu | e.g., Isothermal or ramped; e.g., 35°C ramped to 180°C at 8°C/min nih.gov |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ionization Mode | Electron Ionization (EI), 70 eV mdpi.com | Electron Ionization (EI), 70 eV |

Derivatives and Naturally Occurring Analogs of 3 Methylpent 4 Ene 1,3 Diol: Synthesis and Chemical Utility

Synthesis of Functionalized Derivatives from 3-Methylpent-4-ene-1,3-diol

The reactivity of the hydroxyl and alkene groups in this compound allows for its conversion into a variety of functionalized derivatives. Common transformations for allylic and vicinal diols include epoxidation, cyclization, and substitution reactions, which serve as a blueprint for the potential derivatization of this specific compound.

One key transformation is the diastereoselective epoxidation of the alkene. For allylic diols, epoxidation with reagents like m-chloroperbenzoic acid (mCPBA) can proceed with high diastereoselectivity. The stereochemical outcome is often directed by intramolecular hydrogen bonding between the hydroxyl groups and the epoxidizing agent, which can lead to the preferential formation of either syn- or anti-epoxides depending on the substrate and reaction conditions. organic-chemistry.org For instance, studies on similar allylic diols derived from Baylis-Hillman adducts show that the presence of an intramolecular hydrogen bond can lead to high anti-diastereoselection. organic-chemistry.org

Another important class of reactions involves the activation of the diol moiety to facilitate substitution or cyclization. Alkenyl vicinal diols can be activated by reagents like trimethyl orthoacetate in the presence of a Lewis acid. chemrxiv.orgacs.org This forms a cyclic orthoester intermediate which can then undergo ring-opening and a subsequent palladium-catalyzed allylic substitution, allowing for the introduction of various nucleophiles. chemrxiv.orgacs.org This dual catalytic approach enables the sequential formation of two new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds in a one-pot process. chemrxiv.org

Furthermore, gold(I)-catalyzed cyclization is a powerful method for transforming unsaturated diols into oxygen-containing heterocycles like tetrahydropyrans. beilstein-journals.org The reaction proceeds under mild conditions and demonstrates high chemoselectivity. Research on related monoallylic diol substrates shows that these dehydrative formal SN2' reactions are generally fast, with the reaction rate being influenced by the stereochemistry of the substrate. beilstein-journals.org

Below is a table summarizing potential synthetic transformations for this compound based on established reactivity of related allylic diols.

| Reaction Type | Reagents | Potential Product Class | Key Features | Reference |

| Diastereoselective Epoxidation | m-Chloroperbenzoic acid (mCPBA) | Epoxy diols | High anti-diastereoselectivity can be achieved due to intramolecular hydrogen bonding. | organic-chemistry.org |

| Double Allylic Substitution | Trimethyl orthoacetate, Lewis acid (e.g., BF₃·Et₂O), Pd catalyst | Disubstituted alkenyl derivatives | Sequential, one-pot formation of two new C-C, C-N, C-O, or C-S bonds. | chemrxiv.orgacs.org |

| Gold-Catalyzed Cyclization | Au(I) catalyst (e.g., Au[P(t-Bu)₂(o-biphenyl)]SbF₆) | Tetrahydropyran derivatives | Mild, chemoselective formal SN2' reaction. | beilstein-journals.org |

| Reaction with Sulfuryl Chloride | SO₂Cl₂ | Cyclic sulfates, Chlorohydrins | Temperature-dependent; can form reactive cyclic sulfates at low temperatures (-78 °C). | rsc.org |

Structure-Reactivity Relationships of Related Diols in Synthetic Contexts

Influence of Diol Configuration and Hydrogen Bonding: In the epoxidation of allylic diols, the stereochemical arrangement of the hydroxyl groups is critical. Intramolecular hydrogen bonding between a nearby hydroxyl group and the peroxy acid reagent can direct the oxidant to one face of the double bond, leading to high diastereoselectivity. organic-chemistry.org This directing effect often overrides steric hindrance, demonstrating how non-covalent interactions can control reaction outcomes. organic-chemistry.org

Catalytic Activation and Reaction Pathways: The method of activating the diol moiety dictates the subsequent reaction pathway. For example, the activation of alkenyl vicinal diols with trimethyl orthoacetate and a Lewis acid generates a transient cyclic orthoester. acs.org The ring-opening of this intermediate forms an allylic acetate (B1210297), which is then a substrate for a palladium-catalyzed Tsuji-Trost reaction. acs.org This sequential activation strategy overcomes challenges of regioselectivity and chemoselectivity that often plague double allylic substitution reactions. chemrxiv.orgacs.org

In gold-catalyzed cyclizations of unsaturated alcohols, the reaction rates are sensitive to the substrate's structure. beilstein-journals.org Studies have shown that allylic alcohols can react faster than the corresponding allylic ethers. beilstein-journals.org Furthermore, cis-isomers of some substrates have been observed to cyclize slightly faster than their trans-counterparts, suggesting that subtle differences in ground-state energy or the transition state geometry can impact reaction kinetics. beilstein-journals.org

Impact of Steric and Electronic Effects: Structure-reactivity relationships are also evident in the formation of complexes between boronic acids and diols. The binding affinity is governed by both the steric and electronic properties of the interacting molecules. nih.gov For instance, the acidity of the diol's hydroxyl groups and the planarity of the molecule can significantly influence the stability of the resulting boronate ester. nih.gov This principle is fundamental in the design of sensors and other materials that rely on dynamic covalent chemistry. nih.gov The systematic variation of substituents on the boronic acid or diol allows for the fine-tuning of binding constants, which is crucial for applications in sensing and materials science. nih.gov

Isolation and Structural Features of Naturally Occurring Sesquiterpenes with Related Diol Moieties

Sesquiterpenes, a class of 15-carbon terpenoids, exhibit immense structural diversity and are found in a wide array of natural sources, including plants and marine organisms. researchgate.nethebmu.edu.cn A number of these natural products feature diol functionalities, with some bearing a structural resemblance to the 3-methyl-4-ene-1,3-diol motif. The biosynthesis of these compounds often involves the cyclization of farnesyl pyrophosphate followed by a cascade of rearrangements and stereospecific oxidations to install hydroxyl groups. hebmu.edu.cn

Eudesmane and Drimane (B1240787) Sesquiterpene Diols: One notable example is cryptomeridiol, a eudesmane-type sesquiterpene diol that has been isolated from various plant sources. portlandpress.com Its structure contains a bicyclic core with two hydroxyl groups, one of which is tertiary. A sesquiterpene cyclase from Tripterygium wilfordii has been identified that can directly catalyze the conversion of farnesyl pyrophosphate into cryptomeridiol, a process that terminates the cyclization cascade by capturing a water molecule. portlandpress.com Similarly, drimane sesquiterpenes, such as isodrimendiol, possess a diol feature. mdpi.com Isodrimendiol can be synthesized from isopolygodial via reduction and serves as a precursor for other functionalized derivatives. mdpi.com

Sesquiterpenes from Marine Sources: The marine red algae of the genus Laurencia are prolific producers of halogenated sesquiterpenes, many of which are oxygenated. iomcworld.com For example, ar-bisabol-9-en-7,11-diol and laur-11-en-1,10-diol have been isolated from Laurencia tristicha. iomcworld.com These compounds feature varied carbon skeletons with diol functionalities, showcasing the biosynthetic versatility within this genus.

Other Examples from Terrestrial Plants: Phytochemical investigation of plants like Achillea millefolium has led to the isolation of sesquiterpene lactone-diols. researchgate.net These molecules combine a lactone ring with diol groups, often resulting from the oxidation of a guaiane-type skeleton. The positions of the hydroxyl groups are determined with the help of advanced NMR techniques. researchgate.net

The table below lists some naturally occurring sesquiterpenes that feature a diol moiety.

| Compound Name | Sesquiterpene Class | Natural Source | Key Structural Features | Reference |

| Cryptomeridiol | Eudesmane | Tripterygium wilfordii | Bicyclic core, tertiary and secondary hydroxyl groups. | portlandpress.com |

| Isodrimendiol | Drimane | Derived from natural isopolygodial | Bicyclic drimane skeleton with a primary and tertiary diol. | mdpi.com |

| Clovan-2β, 9α-diol | Clovane | Illicium simonsii | Tricyclic skeleton with two secondary hydroxyl groups. | mdpi.com |

| Ar-bisabol-9-en-7,11-diol | Bisabolane | Laurencia tristicha | Monocyclic skeleton with aromatic ring and diol side chain. | iomcworld.com |

| Laur-11-en-1,10-diol | Laurane | Laurencia tristicha | Bicyclic ether skeleton with diol functionality. | iomcworld.com |

| Sesquiterpene lactone-diol | Guaianolide | Achillea millefolium | Guaiane skeleton with a lactone ring and two hydroxyl groups. | researchgate.net |

Applications of 3 Methylpent 4 Ene 1,3 Diol As a Strategic Building Block in Complex Organic Synthesis

Precursor Role in Natural Product Total Synthesis

The strategic importance of 3-methylpent-4-ene-1,3-diol is particularly evident in its application to the total synthesis of natural products. Its inherent functionalities serve as a latent scaffold that can be elaborated into more complex structures through a sequence of controlled chemical reactions.

Terpenoids represent a large and structurally diverse class of natural products. uni-hannover.de The synthesis of these complex molecules often relies on the assembly of smaller, functionalized building blocks. This compound and its derivatives are utilized in the construction of key fragments for terpenoid synthesis. For instance, related structures like 3-methyl-4-penten-2-ol (B73472) serve as intermediates in the synthesis of various organic compounds, which can be precursors to terpenoid frameworks. The presence of both a hydroxyl group and a double bond allows for sequential or tandem reactions to build the characteristic polycyclic systems of terpenoids. uni-hannover.de

A critical application is seen in the synthesis of monoterpenes. For example, the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, a naturally occurring monoterpene, utilizes related diol structures as key intermediates. tandfonline.com The diol functionality can be manipulated to introduce other functional groups or to facilitate cyclization reactions, which are fundamental steps in constructing terpenoid skeletons.

Table 1: Application of this compound Derivatives in Terpenoid Synthesis

| Derivative/Related Compound | Synthetic Application | Reference |

| 3-Methyl-4-penten-2-ol | Intermediate for various organic compounds | |

| trans-p-menth-3-ene-1,2,8-triol | Asymmetric synthesis of monoterpenes | tandfonline.com |

| Geraniol & Nerol | Relay-modified for cross-metathesis reactions | acs.org |

The synthesis of macrolides, large-ring lactones with significant biological activities, often involves the coupling of several complex fragments. The 1,3-diol system present in this compound is a common structural motif in the polypropionate backbone of many macrolides. caltech.edu Synthetic strategies towards macrolides like amphidinolide E and callipeltoside A utilize intermediates with similar diol functionalities. caltech.eduwiley.com

The diol can be selectively protected and the remaining functional groups elaborated to build up the carbon chain required for macrolactonization. ethz.ch Furthermore, the alkene functionality can be transformed through various reactions, including epoxidation or dihydroxylation, to introduce additional stereocenters, a crucial aspect of macrolide synthesis. researchgate.net

The inherent structure of this compound also lends itself to the synthesis of heterocyclic compounds. The diol can be converted into cyclic ethers or other heterocyclic systems through intramolecular cyclization reactions.

One of the most significant industrial applications of intermediates structurally related to this compound is in the synthesis of Vitamin A and carotenoids. asianpubs.org A key building block in many industrial syntheses of Vitamin A is (2Z)-3-methylpent-2-en-4-yn-1-ol, which is a close structural analog. mdpi.comnih.gov This C6 acetylenic alcohol is coupled with other fragments, such as β-C14 aldehyde, to construct the full carbon skeleton of Vitamin A. mdpi.comnih.gov

The synthesis of this key C6 intermediate often starts from methyl vinyl ketone, which undergoes a reaction with an acetylide anion to form 3-methylpent-1-en-4-yn-3-ol. mdpi.comnih.gov This tertiary alcohol is then rearranged to the primary alcohol, (E/Z)-3-methylpent-2-en-4-yn-1-ol. mdpi.com The diol, 3-methylpent-4-yne-1,3-diol, is also a reported intermediate in alternative synthetic routes. asianpubs.org These intermediates are crucial for building the polyene chain characteristic of Vitamin A and carotenoids. durham.ac.ukgoogle.com

Table 2: Key Intermediates in Vitamin A and Carotenoid Synthesis

| Intermediate | Role in Synthesis | Reference |

| (2Z)-3-Methylpent-2-en-4-yn-1-ol | C6 building block for coupling reactions | mdpi.comnih.gov |

| 3-Methylpent-1-en-4-yn-3-ol | Precursor to the primary alcohol intermediate | mdpi.comnih.gov |

| 3-Methylpent-4-yne-1,3-diol | Intermediate in alternative synthetic routes | asianpubs.org |

| β-C14 aldehyde | Coupling partner for the C6 building block | mdpi.comnih.gov |

Contribution to Macrolide and Heterocycle Construction

Formation of Key Intermediates for Pharmaceuticals and Agrochemicals

The chiral nature of derivatives of this compound, such as (S)-4-methylpentane-1,2-diol, makes them valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The ability to create specific enantiomers is critical as different stereoisomers can exhibit vastly different biological activities.

The diol functionality can be used to introduce other chemical handles or to serve as a chiral template to direct the stereochemical outcome of subsequent reactions. For example, 2-(aminomethyl)-4-methylpent-3-ene-1,2-diol, a related compound, is a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The development of new agrochemicals with novel modes of action is of increasing importance, and natural product-based analogues, which can be derived from intermediates like this compound, are a promising area of research. ccspublishing.org.cn

Development of Polymeric Materials and Fine Chemicals

Beyond natural product and pharmaceutical synthesis, this compound and its derivatives find applications in materials science and the production of fine chemicals. The diol functionality allows these compounds to be used as monomers in polymerization reactions. For instance, related diols like (S)-4-methylpentane-1,2-diol are used in the manufacturing of polyester (B1180765) resins and polyurethanes. Their incorporation into polymer chains can enhance properties such as flexibility.

The dual functionality of the alkene and diol groups also allows for the synthesis of functional polymers. The alkene can be polymerized, leaving the diol groups available for subsequent modification, or the diols can be used to form a polyester or polyether backbone, with the pendant alkene groups available for cross-linking or other functionalization. This versatility makes these compounds useful in the development of specialized polymers and fine chemicals.

Computational Chemistry and Theoretical Studies on 3 Methylpent 4 Ene 1,3 Diol and Its Reactivity

Quantum Chemical Studies (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-methylpent-4-ene-1,3-diol. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), can accurately model molecular geometries and electronic properties. researchgate.netresearchgate.net These calculations provide insights into the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is typically localized around the electron-rich carbon-carbon double bond (C=C), making it a likely site for electrophilic addition. The LUMO is generally distributed across the sigma anti-bonding network, but the electronegative oxygen atoms of the diol functionality also significantly influence the molecule's electrostatic potential and reactivity.

Calculations can also determine other key electronic descriptors that predict reactivity, such as the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for intermolecular interactions.

Table 1: Representative DFT-Calculated Electronic Properties for this compound (Note: These are typical values derived from DFT calculations on similar small organic molecules for illustrative purposes.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability (nucleophilicity), primarily from the C=C bond. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Modeling and Conformational Analysis of the Diol Framework

The reactivity and biological activity of a flexible acyclic molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers. windows.net

The diol framework of this compound possesses several rotatable single bonds, primarily the C1-C2, C2-C3, and C3-O bonds. Rotation around these bonds gives rise to a multitude of possible conformations. Conformational analysis typically involves a systematic search or molecular dynamics simulations to sample these different spatial arrangements. The energy of each conformation is then calculated to determine its relative stability.

Low-energy conformers are often stabilized by intramolecular hydrogen bonds, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. The relative orientation of the substituents around the C2-C3 bond can be described by dihedral angles, leading to gauche and anti arrangements. The vinyl and methyl groups attached to the stereogenic center at C3 also impose significant steric constraints, influencing the preferred conformations. Understanding the population of these low-energy conformers is crucial, as the molecule's shape dictates how it interacts with other reagents or biological receptors. tib.eu

Table 2: Illustrative Conformational Analysis of Key Dihedral Angles (Note: Values are representative for illustrating conformational possibilities in acyclic diols.)

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (O1-C1-C2-C3) | Dihedral Angle (C1-C2-C3-O3) | Relative Energy (kcal/mol) |

| Conformer A (Extended) | 180° (anti) | 180° (anti) | 60° (gauche) | 0.00 (Reference) |

| Conformer B (Gauche) | 60° (gauche) | 180° (anti) | -60° (gauche) | +0.85 |

| Conformer C (H-Bonded) | 55° (gauche) | 65° (gauche) | 50° (gauche) | -1.20 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products, including the identification of transient intermediates and high-energy transition states. mdpi.com

A relevant example is the palladium-catalyzed domino reaction of the closely related isomer, 4-methylpent-4-en-1,3-diol. iucr.orgresearchgate.net Such a multi-step synthesis, involving a cascade of reactions like an intramolecular Wacker-type cyclization followed by a Heck reaction, would be exceptionally challenging to study by experimental means alone. iucr.org Computational studies can model each elementary step of the catalytic cycle.

Table 3: Representative Calculated Activation Energies for a Multi-Step Catalyzed Reaction (Note: These values are illustrative for a hypothetical domino reaction involving a diol.)

| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) |

| Step 1 | Coordination of alkene to metal catalyst | 5.2 |

| Step 2 | Nucleophilic attack of hydroxyl group (Wacker cyclization) | 18.5 (Rate-determining) |

| Step 3 | β-Hydride elimination | 12.1 |

| Step 4 | Reductive elimination / Heck cyclization | 15.8 |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be used to aid in the characterization and identification of novel compounds or to interpret complex experimental spectra.

Following a successful geometry optimization using a method like DFT, a frequency calculation can be performed. shsu.edu This not only confirms the nature of the stationary point but also computes vibrational frequencies and their corresponding intensities, effectively generating a theoretical infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. This allows for the assignment of specific absorption bands to particular vibrational modes within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Predicted ¹H and ¹³C NMR spectra can help resolve structural ambiguities and confirm stereochemistry. arkat-usa.org

Table 4: Comparison of Typical Predicted vs. Experimental Spectroscopic Data Ranges

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹, scaled) | Typical Experimental IR Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3350 - 3450 | 3200 - 3600 |

| C-H (sp³) | Stretching | 2900 - 3000 | 2850 - 3000 |

| C=C (alkene) | Stretching | 1650 - 1670 | 1640 - 1680 |

| C-O (alcohol) | Stretching | 1050 - 1150 | 1050 - 1150 |

Emerging Research Frontiers and Future Prospects for 3 Methylpent 4 Ene 1,3 Diol Chemistry

Advancements in Sustainable and Economically Viable Synthesis Methods

The shift towards green chemistry has spurred research into sustainable methods for producing key chemical intermediates. For 3-methylpent-4-ene-1,3-diol and related diols, a significant frontier is the utilization of bio-based feedstocks. google.comresearchgate.net The concept of a biorefinery, which involves the sustainable processing of biomass into a range of products, provides a framework for developing these green synthetic routes. unimi.it

One promising avenue is the use of mevalonolactone (B1676541) (MVL) and its derivatives, which can be produced through the fermentation of biomass. google.comnih.gov These bio-based precursors can be converted into various building blocks, including unsaturated diols, through chemical reduction. google.com This approach offers a renewable alternative to traditional petroleum-based syntheses. Another strategy involves starting from other readily available bio-based materials like meso-erythritol or D-isoascorbic acid, which can be converted into key precursors for diol synthesis through straightforward chemical and enzymatic steps. mdpi.com

Improving economic viability is intrinsically linked to sustainability. Research focuses on optimizing reaction conditions to increase yield and reduce costs. For instance, in related diol syntheses, using one-pot, one-step protocols that combine multiple reaction steps, such as dehydration and condensation, can enhance efficiency. researchgate.netmdpi.com The development of processes that can be run in neat starting material or with recyclable catalysts and solvents, such as ionic liquids, also contributes to more economical and environmentally friendly production. researchgate.netacs.org The purification of diols from fermentation broths can constitute a significant portion of the total production cost, driving research into more efficient extraction methods like using phosphonium (B103445) alkanesulfonate ionic liquids. acs.org

Discovery and Design of Novel Catalytic Systems for Enhanced Selectivity

The stereochemistry of this compound is crucial for its application in synthesizing chiral molecules. Consequently, a major research focus is the development of novel catalytic systems that provide high levels of stereo- and regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysts have proven to be exceptionally versatile in the chemistry of unsaturated diols. acs.org For example, 4-methylpent-4-en-1,3-diol can undergo a diastereoselective domino intramolecular Wacker-type cyclization-Heck reaction-cyclization when treated with methyl acrylate (B77674) in the presence of a Pd(II) catalyst. researchgate.net This reaction creates complex heterocyclic structures in a single step. Furthermore, enantioselective Pd-catalyzed allylic substitution reactions are widely used for the desymmetrization of related meso-diols, yielding important chiral synthons for biologically active compounds. acs.org The design of new chiral ligands for these palladium catalysts is an active area of research, aiming to improve enantioselectivity and broaden the scope of these transformations. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal catalysts for green chemistry. acs.orgrsc.org Biocatalysis is increasingly integrated into synthetic chemistry to produce complex chiral molecules. acs.org In the context of 1,3-diols, enzymes are used for stereoselective synthesis, often in one-pot strategies where multiple enzymatic reactions occur sequentially. rsc.orgresearchgate.net For instance, the chemoenzymatic synthesis of chiral building blocks from bio-based materials like meso-diol precursors is a powerful strategy. mdpi.com This involves using enzymes, such as lipases, for highly selective transformations like desymmetrization via monoacetylation. mdpi.comrsc.org The development of robust enzymes through protein engineering and their use in continuous flow systems are key areas for future development, aiming to improve productivity and stability for industrial applications. unimi.itfz-juelich.de

Other Catalytic Systems: Research continues to explore other metal-based catalysts. Iron(III) chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for carbonyl-olefin metathesis reactions, which can be an alternative route to complex structures from olefin precursors. mdpi.com Additionally, the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide with chiral ligands, is a benchmark method for creating chiral vicinal diols from olefins and remains a vital tool in asymmetric synthesis. acs.orgresearchgate.net

Expanded Applications in Material Science and Advanced Functional Molecules

The bifunctional nature of this compound makes it a valuable monomer and building block for both material science and the synthesis of complex organic molecules.

Material Science: Diols are fundamental building blocks for step-growth polymers such as polyesters and polyurethanes. google.comlookchem.com Bio-based diols, including derivatives of this compound, are being investigated as sustainable monomers. google.com For example, a related compound, 3-methylpent-2-ene-1,5-diol, can be used with dimethyl succinate (B1194679) to synthesize polyesters. google.com The incorporation of the unsaturation and the tertiary alcohol functionality from this compound into a polymer backbone could impart unique properties, such as sites for cross-linking or further functionalization. The use of bio-based diols derived from precursors like mevalonolactone in the synthesis of polyester (B1180765) polyols, polycarbonates, and as chain-extenders for polyurethanes is a promising area of development. google.com

Advanced Functional Molecules: The primary application of chiral this compound is as an intermediate in the total synthesis of natural products and other biologically active molecules. Its stereocenters and reactive functional groups allow for its elaboration into complex architectures. For example, it has been used as a precursor in the synthesis of vitamin A, where its (Z)-enynol derivative is coupled with a C₁₄ aldehyde to construct the full carbon skeleton. mdpi.com It is also a key starting material for creating advanced intermediates for jatrophane diterpenes and has been used in domino reactions to construct complex fused ring systems like perhydrofuro[3,2-b]furans. researchgate.netacs.org The ability to use this diol to create multiple stereocenters in a controlled manner is critical for synthesizing complex targets like the bengamides, a family of natural products with significant anticancer activity. mdpi.com

Interdisciplinary Research Integrating Synthetic Chemistry and Related Fields

The future development of this compound chemistry will increasingly rely on interdisciplinary collaboration.

Chemistry and Biology: The synergy between synthetic chemistry and biocatalysis is a prime example of successful interdisciplinary research. rsc.orgfz-juelich.de Chemists design and execute synthetic routes, while biologists and biochemists develop and engineer enzymes to perform specific, highly selective transformations. fz-juelich.de This chemoenzymatic approach allows for the efficient and sustainable synthesis of complex chiral molecules, such as alkaloids and pharmaceuticals, starting from simple, often bio-based, materials. mdpi.comrsc.org The combination of chemical catalysis with whole-cell bacterial fermentation processes also shows potential for the direct valorization of renewable feedstocks into valuable chemicals. researchgate.net

Chemistry and Engineering: Process engineering is crucial for scaling up the synthesis of this compound and its derivatives from the lab to an industrial scale. This includes the design of continuous flow reactors, optimization of reaction parameters, and development of efficient separation and purification technologies. unimi.itacs.orgfz-juelich.de For instance, developing solvent systems and extraction techniques that are compatible with both biocatalytic fermentation and subsequent chemical transformations can streamline production and reduce costs. acs.orgresearchgate.net

Computational and Experimental Chemistry: Computational studies are becoming an indispensable tool in modern chemical research. mdpi.com Density functional theory (DFT) calculations, for example, can be used to investigate reaction mechanisms, rationalize stereochemical outcomes, and predict the reactivity of different substrates. mdpi.comresearchgate.net This computational insight can guide experimental work, accelerating the discovery of new reactions and the development of more efficient and selective catalysts for the synthesis and transformation of molecules like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。